molecular formula C6H6BClO2 B123002 4-Chlorophenylboronic acid CAS No. 1679-18-1

4-Chlorophenylboronic acid

Cat. No.: B123002
CAS No.: 1679-18-1
M. Wt: 156.38 g/mol
InChI Key: CAYQIZIAYYNFCS-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Chlorophenylboronic acid undergoes various types of reactions:

Properties

IUPAC Name

(4-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYQIZIAYYNFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO2
Record name 4-chlorophenylboronic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168427
Record name Benzeneboronic acid, p-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1679-18-1
Record name (4-Chlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1679-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenylboronic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1679-18-1
Source DTP/NCI
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Record name Benzeneboronic acid, p-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (p-chlorophenyl)metaboric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.314
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Record name 4-CHLOROPHENYLBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Chlorophenylboronic acid acts as an organoboron reagent in Suzuki-Miyaura reactions. This palladium-catalyzed reaction involves the coupling of this compound with an organohalide, forming a new carbon-carbon bond between the two molecules [, ]. This reaction is widely used in the synthesis of biaryl compounds, including the fungicide Boscalid® [, ].

A: Yes, research suggests this compound can be used in glucose sensing applications [, ]. When complexed with single-walled carbon nanotubes (SWNTs), it exhibits a "turn-on" fluorescence response upon glucose binding within the physiological range [, ]. This response stems from the disruption of photo-induced excited-state electron transfer upon boronate ion formation due to glucose binding [, ].

A: this compound can be used to synthesize optically pure (S)-(4-chlorphenyl)-2-pyridinemethanol via a rhodium-carbine catalyzed reaction with 2-pyridylaldehyde []. This chiral intermediate is crucial for the asymmetric synthesis of S-carbinoxamine, a pharmaceutical compound [].

A: Yes, studies have investigated the molecular complexes of theophylline with this compound []. X-ray diffraction analysis revealed that the complex forms a sheet structure, further stacking into a three-dimensional arrangement []. These findings contribute to understanding the interaction of this compound with other molecules.

A: The presence of the electron-withdrawing chlorine atom in the para position of the phenyl ring significantly influences the reactivity and properties of this compound. For instance, this electron-withdrawing nature plays a role in its ability to participate in excited-state electron transfer processes, crucial for its application in glucose sensing using SWNTs [].

A: Researchers have successfully implemented this compound in continuous flow synthesis of Boscalid® [, ]. The use of this compound in a multi-jet oscillating disk (MJOD) continuous flow reactor for Suzuki-Miyaura coupling, followed by a telescoped nitro group reduction, enables a highly efficient process with short reaction times and high yields [].

A: Yes, this compound has been successfully incorporated as a core molecule in phosphorus-containing dendrimers []. These dendrimers, peripherally functionalized with 2-butyne-1,4-diol, were synthesized using a divergent approach involving condensation and substitution reactions []. This demonstrates the versatility of this compound in building complex molecular architectures.

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